molecular formula C10H11BrN2OS B2554803 (5-Bromopyridin-3-yl)(thiomorpholino)methanone CAS No. 1197957-37-1

(5-Bromopyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B2554803
CAS No.: 1197957-37-1
M. Wt: 287.18
InChI Key: DQLZBPDRGIPJFY-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(thiomorpholino)methanone is a chemical compound with the molecular formula C10H11BrN2OS and a molecular weight of 287.18 g/mol . This compound features a bromopyridine moiety and a thiomorpholine ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(thiomorpholino)methanone typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiomorpholine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the thiomorpholine ring.

Scientific Research Applications

(5-Bromopyridin-3-yl)(thiomorpholino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, while the thiomorpholine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)methanone: Lacks the thiomorpholine ring, which may result in different chemical and biological properties.

    (5-Chloropyridin-3-yl)(thiomorpholino)methanone: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and interactions.

    (5-Bromopyridin-3-yl)(morpholino)methanone: Contains a morpholine ring instead of thiomorpholine, leading to different chemical behavior.

Uniqueness

(5-Bromopyridin-3-yl)(thiomorpholino)methanone is unique due to the presence of both the bromopyridine and thiomorpholine moieties. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLZBPDRGIPJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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